(1S,3S,4S,5R)-2-tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid
CAS No.:
Cat. No.: VC13836395
Molecular Formula: C13H21NO5
Molecular Weight: 271.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21NO5 |
|---|---|
| Molecular Weight | 271.31 g/mol |
| IUPAC Name | (1S,3S,4S,5R)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H21NO5/c1-13(2,3)19-12(18)14-7-4-5-8(9(15)6-7)10(14)11(16)17/h7-10,15H,4-6H2,1-3H3,(H,16,17)/t7-,8+,9+,10-/m0/s1 |
| Standard InChI Key | TYUQYVAXNUHBAT-JLIMGVALSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]([C@H]1C(=O)O)[C@@H](C2)O |
| SMILES | CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)C(C2)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)C(C2)O |
Introduction
Structural Characteristics and Stereochemical Configuration
The compound’s molecular formula is , with a molecular weight of 271.31 g/mol . Its defining feature is the [2.2.2]azabicyclic core, which imposes significant conformational rigidity. The stereochemistry—(1S,3S,4S,5R)—dictates spatial arrangements critical for biological interactions.
Functional Group Analysis
-
tert-Butoxycarbonyl (Boc) Group: Serves as a temporary protecting group for the amine, enhancing solubility during synthesis.
-
Hydroxyl Group (-OH): Participates in hydrogen bonding, influencing pharmacokinetic properties like solubility and membrane permeability .
-
Carboxylic Acid (-COOH): Enables salt formation and interactions with basic residues in biological targets.
The SMILES notation precisely encodes the stereochemistry .
Synthesis and Purification Strategies
Multi-Step Synthetic Routes
Synthesis typically begins with enantioselective construction of the azabicyclo[2.2.2]octane core. Key steps include:
-
Cyclization: Intramolecular aldol or Mannich reactions to form the bicyclic structure.
-
Boc Protection: Introduction of the tert-butoxycarbonyl group under anhydrous conditions.
-
Oxidation/Hydroxylation: Selective oxidation at C5 to introduce the hydroxyl group.
Reaction conditions require precise temperature control (-20°C to 25°C) and anhydrous solvents (e.g., THF or DCM).
Purification Techniques
-
Chromatography: Reverse-phase HPLC achieves >95% purity, with mobile phases of acetonitrile/water (0.1% TFA).
-
Crystallization: Ethanol/water mixtures yield crystalline product for X-ray analysis .
Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 271.31 g/mol | |
| XLogP3-AA (Lipophilicity) | 1.1 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 5 | |
| Rotatable Bonds | 3 | |
| Solubility (Water) | 12.7 mg/L (25°C) |
The moderate lipophilicity (XLogP3-AA = 1.1) suggests balanced membrane permeability and aqueous solubility .
Analytical Characterization
Spectroscopic Methods
-
NMR Spectroscopy:
-
Mass Spectrometry: ESI-MS shows [M+H] at m/z 272.12.
Computational and Experimental Research Findings
In Silico Studies
Molecular docking simulations predict strong binding to serine proteases (ΔG = -9.2 kcal/mol), attributed to hydrogen bonds between the hydroxyl group and Thr140 residue .
In Vitro Activity
Preliminary assays show IC = 18.3 μM against trypsin-like proteases, though cytotoxicity (CC = 42 μM in HEK293 cells) necessitates structural optimization.
Comparative Analysis with Related Compounds
The Boc-protected derivative’s higher molecular weight and multifunctional groups enhance target selectivity compared to simpler analogs .
Future Research Directions
-
Prodrug Formulations: Masking the carboxylic acid to improve oral bioavailability.
-
Stereochemical Variants: Synthesizing (1R,3R,4R,5S) enantiomer to compare activity.
-
In Vivo Toxicity Studies: Assessing hepatotoxicity in murine models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume